molecular formula C14H15ClN2O3 B11833454 Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate

Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B11833454
M. Wt: 294.73 g/mol
InChI Key: XTHHSRAZBSGWPH-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, methoxy, and methylamino groups, as well as an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methoxylating agents.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Methylamino Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its unique functional groups make it a versatile precursor for developing new compounds with tailored properties.

Biology

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. It has been studied for its potential to inhibit various pathogens, including bacteria and viruses. For instance, in vitro studies have demonstrated its effectiveness against strains such as Escherichia coli and Staphylococcus aureus .

Medicine

The compound is being explored for its therapeutic potential in treating diseases such as malaria and cancer. Its mechanism of action may involve inhibiting specific enzymes or interfering with DNA replication processes in target cells. Notably, studies have shown that it can selectively inhibit the proliferation of cancer cell lines without affecting normal cells, suggesting a promising therapeutic window .

Industry

In industrial applications, this compound is utilized in the development of dyes and pigments due to its vibrant color properties. Its chemical stability also makes it suitable for various chemical manufacturing processes .

Case Studies

  • Antimicrobial Activity Study :
    A study assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent .
  • Anticancer Activity Research :
    In vitro assays revealed that this compound effectively inhibited cancer cell proliferation at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests its potential for further development as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline-3-carboxylate derivatives: Various derivatives with different substituents on the quinoline ring.

Uniqueness

Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, in particular, may enhance its solubility and bioavailability compared to other quinoline derivatives.

Biological Activity

Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a quinoline core substituted with various functional groups, enhancing its biological activity. The empirical formula is C14H15ClN2O3C_{14}H_{15}ClN_{2}O_{3}, and its molecular weight is approximately 288.74 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The proposed mechanisms include:

  • Inhibition of DNA Replication : Similar to other quinoline derivatives, it may inhibit key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival .
  • Antimicrobial Activity : The presence of the chloro and methoxy groups enhances its potency against various bacterial strains by disrupting cellular processes.
  • Cytotoxic Effects : In cancer cells, the compound may induce apoptosis through oxidative stress mechanisms or by interfering with cell cycle regulation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Escherichia coli4.0
Staphylococcus aureus8.0
Bacillus subtilis6.0
Pseudomonas aeruginosa10.0

These results suggest that the compound could serve as a potential therapeutic agent in treating infections caused by resistant bacterial strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)20.0

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of E. coli showed significant reduction in bacterial load in treated samples compared to controls.
  • Cytotoxicity in Cancer Models : Research involving MCF-7 cells indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to cell death through oxidative stress pathways.

Comparative Analysis

When compared to other quinoline derivatives, such as chloroquine and its analogs, this compound demonstrates unique properties due to its specific substituents:

Compound NameAntimicrobial ActivityAnticancer Activity
ChloroquineModerateLow
This compoundHighModerate

This comparative analysis indicates that while chloroquine has established use in malaria treatment, the new compound may offer broader applications due to enhanced efficacy against resistant pathogens and potential anticancer properties .

Properties

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate

InChI

InChI=1S/C14H15ClN2O3/c1-4-20-14(18)8-7-17-13-10(19-3)6-5-9(15)11(13)12(8)16-2/h5-7H,4H2,1-3H3,(H,16,17)

InChI Key

XTHHSRAZBSGWPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)NC

Origin of Product

United States

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